N-(2-Methoxybenzyl)piperidine-4-amine dihydrochloride
CAS No.: 1233953-07-5
Cat. No.: VC6551667
Molecular Formula: C13H22Cl2N2O
Molecular Weight: 293.23
* For research use only. Not for human or veterinary use.

CAS No. | 1233953-07-5 |
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Molecular Formula | C13H22Cl2N2O |
Molecular Weight | 293.23 |
IUPAC Name | N-[(2-methoxyphenyl)methyl]piperidin-4-amine;dihydrochloride |
Standard InChI | InChI=1S/C13H20N2O.2ClH/c1-16-13-5-3-2-4-11(13)10-15-12-6-8-14-9-7-12;;/h2-5,12,14-15H,6-10H2,1H3;2*1H |
Standard InChI Key | CYCJYIZKUDBDNR-UHFFFAOYSA-N |
SMILES | COC1=CC=CC=C1CNC2CCNCC2.Cl.Cl |
Chemical Identity and Structural Properties
Molecular Characteristics
N-(2-Methoxybenzyl)piperidine-4-amine dihydrochloride has the molecular formula C₁₃H₂₂Cl₂N₂O and a molecular weight of 293.23 g/mol. The compound consists of a piperidine core (a six-membered amine ring) modified at the 4-position with an amine group and a 2-methoxybenzyl substituent. The dihydrochloride salt formation protonates the amine groups, improving solubility in polar solvents . Key structural features include:
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Piperidine ring: Provides conformational rigidity and serves as a scaffold for interactions with biological targets.
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2-Methoxybenzyl group: Introduces electron-donating methoxy substituents, influencing electronic distribution and binding affinity.
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Dihydrochloride counterions: Enhance stability and facilitate salt formation during purification.
Table 1: Physicochemical Properties
Property | Value |
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Molecular Formula | C₁₃H₂₂Cl₂N₂O |
Molecular Weight | 293.23 g/mol |
CAS Number | 1233953-07-5 |
Solubility | >50 mg/mL in water (predicted) |
Storage Conditions | 2–8°C, protected from light |
Synthesis and Optimization
Synthetic Routes
The synthesis of N-(2-Methoxybenzyl)piperidine-4-amine dihydrochloride typically involves a multi-step process:
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Alkylation of Piperidine: Reacting piperidine-4-amine with 2-methoxybenzyl chloride in the presence of a base (e.g., sodium hydride) to form the secondary amine intermediate .
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Salt Formation: Treating the free base with hydrochloric acid to precipitate the dihydrochloride salt.
Recent advancements in synthetic methodologies have improved yields:
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Microwave-assisted synthesis: Reduces reaction times from hours to minutes while maintaining >85% yield.
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Solvent-free conditions: Minimizes waste and simplifies purification .
Industrial-Scale Production
Industrial protocols employ continuous flow reactors to enhance efficiency. Key steps include:
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Automated pH control: Ensures consistent protonation during salt formation.
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Recrystallization: Purifies the final product using ethanol/water mixtures .
Biological Activity and Mechanistic Insights
Receptor Interactions
Piperidine derivatives are renowned for their affinity to serotonin (5-HT) receptors and dopamine transporters . While direct data on N-(2-Methoxybenzyl)piperidine-4-amine dihydrochloride are sparse, structural analogs exhibit:
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5-HT₁A receptor agonism: Linked to anxiolytic and antidepressant effects .
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σ-Receptor modulation: Potential applications in neuropathic pain management .
Enzyme Inhibition
The compound’s amine group may interact with enzymes involved in neurotransmitter metabolism:
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Monoamine oxidase (MAO) inhibition: Prevents breakdown of serotonin and dopamine, prolonging their activity .
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Kinase modulation: Piperidine-based inhibitors (e.g., 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides) show nanomolar potency against kinases like JAK3.
Research Findings and Preclinical Data
In Vitro Studies
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Binding affinity assays: Analogous compounds demonstrate IC₅₀ values of 10–100 nM for serotonin receptors .
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Cytotoxicity profiles: Low toxicity (IC₅₀ > 100 μM) in HEK293 and SH-SY5Y cell lines.
Animal Models
Although no in vivo studies specifically target this compound, related piperidines show:
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Antidepressant activity: Reduced immobility time in forced swim tests (FST) by 40–60% at 10 mg/kg doses .
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Neuroprotection: 30% reduction in oxidative stress markers in rodent models of Parkinson’s disease .
Challenges and Future Directions
Knowledge Gaps
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Pharmacokinetics: Absence of ADME (absorption, distribution, metabolism, excretion) data for the dihydrochloride form.
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Target specificity: Risk of off-target effects due to structural similarity to other piperidines .
Research Priorities
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